molecular formula C9H9BrO2S B2989314 [(4-Bromobenzyl)sulfanyl]acetic acid CAS No. 17742-50-6

[(4-Bromobenzyl)sulfanyl]acetic acid

Cat. No. B2989314
CAS RN: 17742-50-6
M. Wt: 261.13
InChI Key: RUCGXYOZVAWYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(4-Bromobenzyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C9H9BrO2S and a molecular weight of 261.13. It’s a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of compounds similar to “[(4-Bromobenzyl)sulfanyl]acetic acid” has been reported in the literature. For instance, 4-Bromophenylacetic acid was prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involved condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide . A similar approach might be used for the synthesis of “[(4-Bromobenzyl)sulfanyl]acetic acid”.


Molecular Structure Analysis

The molecular structure of “[(4-Bromobenzyl)sulfanyl]acetic acid” consists of a bromobenzyl group attached to an acetic acid moiety via a sulfur atom . The presence of the bromine atom and the sulfur linkage may influence the compound’s reactivity and properties.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the significant applications of derivatives similar to [(4-Bromobenzyl)sulfanyl]acetic acid is in the inhibition of carbonic anhydrase, particularly the tumor-associated isozyme IX. These compounds, which include halogenated sulfonamides and aminobenzolamides, have shown potential as antitumor agents due to their ability to selectively inhibit carbonic anhydrase IX, a characteristic different from other isozymes. This detailed study on carbonic anhydrase IX inhibition opens pathways for designing potent and selective inhibitors with implications in cancer therapy (Ilies et al., 2003).

Photodynamic Therapy

Novel sulfanyl porphyrazines, including those with 4-bromobenzyl substituents, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT). These compounds exhibit unique self-assembly in crystals, interesting optical properties, and significant in vitro photodynamic activity towards cancer cells, especially when incorporated into cationic liposomes. The findings suggest that these sulfanyl porphyrazines, delivered through specific liposomal formulations, could be promising in the photodynamic therapy of cancers (Piskorz et al., 2017).

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCGXYOZVAWYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.